molecular formula C17H16N2O4S B509933 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 663169-01-5

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B509933
CAS RN: 663169-01-5
M. Wt: 344.4g/mol
InChI Key: VVJIUKDLEHUQLS-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, commonly known as BITA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BITA has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

Research indicates that advanced oxidation processes (AOPs) have been extensively utilized for the degradation of various compounds in aqueous media, demonstrating significant potential in environmental applications. For instance, the degradation of acetaminophen (ACT), a compound with structural similarities to the specified chemical, has been achieved through AOPs, generating various by-products and providing insights into degradation mechanisms and biotoxicity of by-products. This suggests the potential application of similar processes for the degradation of related compounds, including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, in environmental settings (Qutob et al., 2022).

Sedative-Hypnotic Drug Development

Zaleplon, a non-benzodiazepine sedative-hypnotic, has been developed for the treatment of insomnia, featuring a benzisothiazole structure. This showcases the therapeutic application potential of benzisothiazole derivatives in pharmacology, particularly in the development of central nervous system (CNS) active drugs. The research on zaleplon suggests that similar chemical structures could be explored for the development of novel pharmaceuticals with sedative-hypnotic properties (Heydorn, 2000).

Carcinogenicity Evaluation of Thiophene Analogues

The synthesis and evaluation of thiophene analogues of known carcinogens provide a framework for assessing the carcinogenic potential of related compounds. This line of research emphasizes the importance of structural analysis and biological assessment in identifying the health risks associated with chemical compounds, including those with benzisothiazole derivatives. The methodology and findings from such studies could be relevant for assessing the health impact of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (Ashby et al., 1978).

Antioxidant Capacity Assessment

The exploration of antioxidant capacity through assays such as the ABTS/PP decolorization assay highlights the potential for benzisothiazole derivatives to serve as antioxidants. This area of research is crucial for understanding the chemical properties and health benefits of compounds, potentially including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, and their roles in combating oxidative stress within biological systems (Ilyasov et al., 2020).

Benzothiazole-Based Chemical Synthesis

Research into the synthetic methodologies and applications of benzothiazole and its derivatives, including those related to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, provides valuable insights into the development of novel compounds with potential applications in material science, pharmacology, and environmental science. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific and industrial applications (Sainsbury, 1991).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-12-7-3-5-9-14(12)18-16(20)11-19-17(21)13-8-4-6-10-15(13)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJIUKDLEHUQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

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